molecular formula C11H10Br2N2O B2630065 5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide CAS No. 1857864-28-8

5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide

Cat. No.: B2630065
CAS No.: 1857864-28-8
M. Wt: 346.022
InChI Key: VDFNWPIWSPKGAA-UHFFFAOYSA-N
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Description

5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is a synthetic organic compound with a pyridine ring substituted with bromine atoms at positions 5 and 6, an ethyl group, and a prop-2-yn-1-yl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the ethyl and prop-2-yn-1-yl groups. The reaction conditions often include the use of bromine or bromine-containing reagents, such as N-bromosuccinimide, in the presence of a suitable solvent like dichloromethane or chloroform. The subsequent steps involve the formation of the carboxamide group and the attachment of the ethyl and prop-2-yn-1-yl groups under controlled conditions, such as using base catalysts and appropriate solvents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by the introduction of the desired substituents using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the prop-2-yn-1-yl group can participate in various biochemical interactions, such as binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dibromo-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
  • 5,6-dibromo-N-ethyl-N-(but-2-yn-1-yl)pyridine-3-carboxamide
  • 5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-2-carboxamide

Uniqueness

5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both ethyl and prop-2-yn-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6-dibromo-N-ethyl-N-prop-2-ynylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N2O/c1-3-5-15(4-2)11(16)8-6-9(12)10(13)14-7-8/h1,6-7H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFNWPIWSPKGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#C)C(=O)C1=CC(=C(N=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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